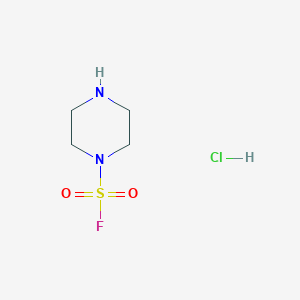

Piperazine-1-sulfonyl fluoride;hydrochloride

Description

BenchChem offers high-quality Piperazine-1-sulfonyl fluoride;hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Piperazine-1-sulfonyl fluoride;hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

piperazine-1-sulfonyl fluoride;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9FN2O2S.ClH/c5-10(8,9)7-3-1-6-2-4-7;/h6H,1-4H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGTAIEVEJBDLPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)S(=O)(=O)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClFN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Piperazine-Based Scaffolds in Fragment-Based Drug Design (FBDD)

Executive Summary

The piperazine scaffold (

Physicochemical Rationale: The "Privileged" Fragment

The piperazine ring is not merely a structural connector; it is a functional pharmacophore. Its adoption in FBDD is driven by specific physicochemical attributes that address common attrition risks (solubility, HERG liability, metabolic stability).

Ionization and Solubility Profile

Unlike effectively neutral scaffolds (e.g., benzene, pyridine), piperazine possesses two basic nitrogen centers with distinct

| Property | Value / Characteristic | Impact on FBDD |

| ~5.35 | Predominantly neutral at pH 7.4; minimizes repulsion in hydrophobic pockets. | |

| ~9.73 | Predominantly protonated at pH 7.4; drives solubility and electrostatic interactions (e.g., Asp/Glu residues). | |

| Geometry | Chair Conformation | Rigidifies the molecule, reducing entropic penalty upon binding compared to linear diamines. |

| LogP | -1.50 (unsubstituted) | Low lipophilicity allows for the addition of lipophilic "warheads" without violating Lipinski/Veber rules. |

| Vectors | N1, N4 (Equatorial) | Defined |

Vector Analysis and Growth Strategies

In FBDD, the "Growth" strategy relies on accessible synthetic vectors. Piperazine provides two primary vectors (N-substitution) and four secondary vectors (C-substitution).

-

N-Vectors (N1/N4): Standard handle for "Fragment Linking" or "Growing."

-

C-Vectors (C2/C3/C5/C6): Critical for "3D-Fragment" design. Introducing chirality at these positions creates non-planar fragments that probe stereoselective pockets, a major advantage over flat aromatic fragments.

Strategic Application: From Fragment to Lead

Case Study: Astex IAP Antagonist (ASTX660)

The development of ASTX660 (Tolinapant) by Astex Pharmaceuticals is a definitive example of using a substituted piperazine scaffold to target the Inhibitor of Apoptosis Proteins (IAPs).

-

The Challenge: IAPs (XIAP, cIAP1) are PPI targets, traditionally considered "undruggable" due to large, flat surface grooves.

-

The Fragment: Initial screening identified non-peptidic fragments binding to the BIR3 domain.

-

The Evolution: A key "western" fragment featured a di-substituted piperazine with two chiral centers.[2] This was not a simple linker; the chiral methyl groups on the piperazine ring were essential for:

-

Conformational Control: Locking the ring into a specific twist-chair conformation to match the binding groove.

-

Selectivity: Directing the N-substituents into the P1 and P4 pockets of the protein.

-

-

Outcome: The piperazine core allowed for the precise orientation of the interacting groups, leading to a dual antagonist with nanomolar potency.

Piperazine in PROTAC Design

In Proteolysis Targeting Chimeras (PROTACs), piperazine is frequently employed as a rigidifying linker element.

-

Mechanism: It reduces the conformational degrees of freedom compared to PEG chains, potentially improving the cooperativity of ternary complex formation (Target-PROTAC-E3 Ligase).

-

Example: In the optimization of AZD5363-based degraders, piperazine rings are used to replace solvent-exposed groups, providing a vector to attach the E3 ligase ligand (e.g., VHL or CRBN binders) while maintaining solubility.

Visualization of Workflows

The Piperazine FBDD Vector Map

This diagram illustrates the "Growth" and "Linking" vectors available on the scaffold.

Caption: Vector map highlighting primary N-growth sites and secondary C-sites for inducing 3D chirality.

Astex IAP Optimization Workflow

The logical flow from fragment hit to clinical candidate using the piperazine core.

Caption: Workflow depicting the evolution of the Astex IAP antagonist via piperazine scaffold engineering.

Technical Protocol: Synthesis of 3D-Diverse Piperazine Fragments

To escape the "flatland" of traditional libraries, modern FBDD requires fragments with

Objective

Synthesize trans-2,6-disubstituted piperazines to create rigid, 3D-defined fragments.

Reagents

-

Substrate: N-Boc-piperidine or N-Boc-piperazine derivative.

-

Lithiation Agent: sec-Butyllithium (s-BuLi).

-

Ligand: TMEDA (Tetramethylethylenediamine).

-

Electrophile: Alkyl halide (e.g., MeI, BnBr) or Carbonyl.

-

Solvent: Anhydrous THF.

Step-by-Step Workflow

-

Complex Formation (Pre-cooling):

-

Charge a flame-dried flask with N-Boc-piperazine (1.0 eq) and TMEDA (1.2 eq) in anhydrous THF under

. -

Cool the solution to -78°C using a dry ice/acetone bath. Critical: Temperature control prevents Boc cleavage.

-

-

Lithiation (α-Deprotonation):

-

Add s-BuLi (1.2 eq, cyclohexane solution) dropwise over 20 minutes.

-

Stir at -78°C for 2–4 hours. This generates the dipole-stabilized α-lithio species adjacent to the nitrogen.

-

-

Electrophile Trapping:

-

Add the electrophile (1.5 eq) dissolved in THF dropwise.

-

Note: For C-substitution, this step introduces the new vector. The reaction is typically stereoselective, favoring the trans product due to steric approach.

-

-

Quench and Workup:

-

Quench with saturated

solution at -78°C. -

Warm to room temperature and extract with EtOAc.

-

Purify via flash column chromatography.

-

-

Deprotection (Fragment Release):

-

Treat the intermediate with TFA/DCM (1:4) or HCl/Dioxane to remove the Boc group, yielding the free amine fragment ready for screening or coupling.

-

Validation Check: Verify the stereochemistry using NOESY NMR. The trans relationship between the C-substituents is crucial for the intended 3D vector geometry.

References

-

Astex Pharmaceuticals. (2018). Fragment-Derived Clinical Candidate for Antagonism of X-Linked and Cellular Inhibitor of Apoptosis Proteins (ASTX660). Journal of Medicinal Chemistry. Retrieved from [Link]

-

Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis. RSC Medicinal Chemistry. Retrieved from [Link]

-

Kettle, J. G., et al. (2013).[4] Discovery of AZD5363, an orally bioavailable, potent inhibitor of Akt kinases.[5] Journal of Medicinal Chemistry. Retrieved from [Link]

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 4837, Piperazine. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. astx.com [astx.com]

- 3. researchgate.net [researchgate.net]

- 4. Practical Fragments: Fragments in the clinic: AZD5363 [practicalfragments.blogspot.com]

- 5. Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comparative Analysis of Sulfonyl Fluoride and Sulfonyl Chloride Stability in Aqueous Media: A Guide for Drug Development Professionals

Abstract

In the landscape of covalent drug discovery and chemical biology, the choice of an electrophilic warhead is paramount to achieving target specificity while maintaining sufficient stability in a physiological environment. Sulfonyl halides, particularly sulfonyl fluorides and sulfonyl chlorides, are foundational electrophiles used to form robust sulfonamide and sulfonate ester linkages. This technical guide provides an in-depth comparison of the aqueous stability of these two classes of compounds. It will establish that sulfonyl fluorides possess markedly superior hydrolytic stability compared to their sulfonyl chloride counterparts. This stability is not merely a trivial curiosity but a critical feature that underpins the "click chemistry" principles of Sulfur(VI) Fluoride Exchange (SuFEx), enabling more controlled and selective reactions in complex biological milieu. We will explore the fundamental chemical principles governing this stability differential, present quantitative data, and provide a validated experimental protocol for assessing hydrolytic stability, thereby equipping researchers with the knowledge to make informed decisions in probe design and drug development.

Introduction: The Sulfonyl Halide in Modern Chemistry

Sulfonyl halides (R-SO₂X) are powerful chemical motifs characterized by a hexavalent sulfur center, making them potent electrophiles. They are cornerstones of organic synthesis, primarily for the formation of sulfonamides and sulfonate esters. In recent years, their role has expanded dramatically, particularly in drug discovery, where they function as "warheads" in covalent inhibitors.[1] These inhibitors form a permanent bond with a target protein, offering advantages in potency and duration of action.

The efficacy of a covalent inhibitor hinges on a delicate balance: it must be stable enough to traverse the aqueous journey from administration to the target site, yet reactive enough to engage a specific nucleophilic amino acid residue (e.g., lysine, tyrosine, serine) upon binding.[2] It is this critical balance that brings the choice between a sulfonyl fluoride (R-SO₂F) and a sulfonyl chloride (R-SO₂Cl) into sharp focus. While structurally similar, their behavior in water—the solvent of life—is profoundly different. This guide will dissect the origins and implications of this difference.

The Mechanism of Hydrolysis: A Nucleophilic Attack on Sulfur

The primary route of decomposition for sulfonyl halides in water is hydrolysis, a reaction where a water molecule acts as a nucleophile, attacking the electrophilic sulfur atom. This process ultimately cleaves the sulfur-halogen bond, yielding the corresponding sulfonic acid and a hydrohalic acid.[3]

The reaction is generally considered to proceed through a nucleophilic substitution mechanism, likely an addition-elimination pathway or a concerted Sₙ2-like process.[4] In this mechanism, the water molecule attacks the sulfur atom, leading to a transient, high-energy transition state or intermediate. The halide ion then departs as a leaving group. The stability of this leaving group and the strength of the S-X bond are the pivotal factors determining the reaction rate.

The Fluorine Advantage: Deconstructing Superior Stability

Sulfonyl fluorides are dramatically more resistant to hydrolysis than sulfonyl chlorides.[5][6] This enhanced stability is not due to a single factor but is a confluence of several key chemical properties.

Bond Strength and Leaving Group Ability

The most significant contributor to this stability difference is the inherent strength of the sulfur-fluorine (S-F) bond compared to the sulfur-chlorine (S-Cl) bond.

-

Bond Dissociation Energy: The homolytic bond dissociation energy of the S-F bond in SO₂F₂ is approximately 90.5 kcal/mol, which is substantially higher than the ~46 kcal/mol for the S-Cl bond in SO₂Cl₂.[7] While hydrolysis involves heterolytic cleavage, these values are indicative of the S-F bond's greater robustness.

-

Leaving Group Basicity: A fundamental principle in organic chemistry is that good leaving groups are weak bases.[8] The chloride ion (Cl⁻) is the conjugate base of a very strong acid (HCl, pKa ≈ -7), making it an excellent leaving group. The fluoride ion (F⁻), however, is the conjugate base of a weaker acid (HF, pKa ≈ 3.2) and is therefore a much stronger base and a poorer leaving group.[9] The departure of the halide is a key part of the rate-determining step, so a poorer leaving group significantly slows the overall hydrolysis reaction.

The Role of the Solvent: Aqueous Stabilization

Water plays a unique role in stabilizing the departing fluoride ion. The fluoride ion can be stabilized through strong hydrogen bonding interactions, which facilitates chemistry in aqueous environments.[10] This interaction helps to moderate the reactivity of sulfonyl fluorides, contributing to their unique "clickable" nature where they remain dormant until an appropriate nucleophile or activating environment is encountered.[1][2]

Quantitative Comparison: Hydrolysis Rates

The theoretical principles are borne out by empirical data. While exact half-lives are highly dependent on the specific molecule (steric and electronic effects) and conditions (pH, temperature, buffer), the general trend is overwhelmingly clear.

For instance, benzenesulfonyl chloride is known to hydrolyze rapidly in water.[11][12] Its half-life at 10°C is reported to be 12.9 minutes.[11] In contrast, aryl sulfonyl fluorides are noted for their considerable stability towards hydrolysis, often requiring more forcing conditions or catalysis to react.[5][13] This difference of several orders of magnitude in reaction rate is typical.

| Compound Class | Representative Structure | Typical Aqueous Half-life (t½) | Key Characteristics |

| Sulfonyl Chloride | Benzenesulfonyl Chloride | Minutes at ambient temperature[11][14] | Highly reactive, good leaving group, susceptible to rapid hydrolysis. |

| Sulfonyl Fluoride | Benzenesulfonyl Fluoride | Hours to Days at ambient temperature | Markedly stable, poor leaving group, resistant to hydrolysis.[5][6][13] |

Table 1: A qualitative and quantitative comparison of the aqueous stability of benzenesulfonyl chloride and benzenesulfonyl fluoride.

Experimental Protocol: Measuring Hydrolytic Stability via HPLC

To provide actionable guidance, we present a robust, self-validating protocol for determining the hydrolytic stability of a sulfonyl halide. This method uses High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the parent compound over time.

Objective

To quantify the rate of hydrolysis and determine the half-life (t½) of a sulfonyl halide in a buffered aqueous solution at a defined temperature.

Materials and Instrumentation

-

Reagents: Test compound (sulfonyl fluoride or chloride), Acetonitrile (HPLC grade), Water (HPLC grade), Phosphate buffer (e.g., 100 mM, pH 7.4), Formic acid (for quenching/mobile phase).

-

Instrumentation: HPLC system with a UV detector (or PDA), a thermostatted column compartment, and a suitable C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

Step-by-Step Methodology

-

Preparation of Solutions:

-

Prepare a concentrated stock solution of the test compound (e.g., 10 mM) in pure acetonitrile.

-

Prepare the aqueous hydrolysis buffer (e.g., 100 mM Phosphate, pH 7.4). Allow it to equilibrate in a thermostatted water bath set to the desired temperature (e.g., 37°C).

-

-

Initiation of Reaction:

-

To initiate the hydrolysis experiment, add a small volume of the acetonitrile stock solution to the pre-warmed buffer to achieve the desired final concentration (e.g., 100 µM). Ensure the final percentage of acetonitrile is low (<5%) to minimize its effect on the reaction. Vortex briefly to mix. This is your t=0 sample.

-

-

Time-Point Sampling:

-

Immediately withdraw an aliquot (e.g., 100 µL) from the reaction mixture and transfer it to an HPLC vial containing a quenching solution (e.g., 100 µL of 1% formic acid in acetonitrile). The acid and organic solvent will effectively stop the hydrolysis.

-

Repeat this sampling process at predetermined intervals (e.g., 0, 5, 15, 30, 60, 120, 240 minutes for a sulfonyl chloride; longer times may be needed for a fluoride).

-

-

HPLC Analysis:

-

Analyze the quenched samples by reversed-phase HPLC. A typical method would involve a gradient elution from a water/acetonitrile mobile phase containing 0.1% formic acid.

-

Monitor the disappearance of the starting material by integrating the peak area at its UV λₘₐₓ. The formation of the more polar sulfonic acid product can also be monitored.[15]

-

-

Data Analysis and Validation:

-

Plot the natural logarithm of the percentage of the remaining parent compound (ln([A]t/[A]₀)) against time.

-

For a first-order reaction, this plot should yield a straight line. The slope of this line is equal to the negative of the rate constant (-k).

-

Calculate the half-life using the formula: t½ = 0.693 / k .

-

Self-Validation: The specificity of the method is demonstrated by the clean separation of the parent peak from the degradation product peak.[16] Running the experiment at a second temperature can provide further confidence in the data.

-

Implications for Drug Discovery

The remarkable stability of sulfonyl fluorides is the cornerstone of SuFEx click chemistry.[7][10] This stability allows sulfonyl fluoride-bearing fragments and drugs to:

-

Survive Physiological Conditions: They can circulate in the bloodstream and navigate cellular environments without premature degradation, increasing the likelihood of reaching their intended protein target.[1]

-

Enable Selective Targeting: Their reactivity is "masked" until they encounter a specific protein microenvironment that can catalyze the reaction, for instance through hydrogen bonding interactions that activate the sulfur center.[2] This leads to greater target specificity and reduced off-target effects compared to more indiscriminately reactive electrophiles.

-

Serve as Versatile Chemical Probes: Their stability and tunable reactivity make them ideal for developing chemical probes to identify and validate new drug targets.[2]

In contrast, the high reactivity of most sulfonyl chlorides makes them less suitable for applications requiring high stability in aqueous media, such as in vivo studies. They are more prone to rapid hydrolysis, which can lead to loss of compound and the generation of non-specific reactive species. However, their high reactivity remains valuable in controlled, non-aqueous synthetic applications.

Conclusion

The choice between a sulfonyl fluoride and a sulfonyl chloride is a critical decision in the design of covalent probes and therapeutics. Governed by fundamental principles of chemical bonding and leaving group potential, sulfonyl fluorides exhibit vastly superior stability in aqueous environments. This robustness is not a limitation but a feature, enabling a level of control and selectivity that has positioned them at the forefront of modern covalent drug design through the SuFEx paradigm. By understanding the chemical causality behind this stability and employing rigorous analytical methods to quantify it, researchers can better harness these powerful electrophiles to create more effective and specific medicines.

References

-

Kevill, D. N. (2022). Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. PMC. Available from: [Link]

-

Shevchuk, O. I., et al. (2023). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ResearchGate. Available from: [Link]

-

Parker, C. G., et al. (2020). Structure-based design and analysis of SuFEx chemical probes. PMC. Available from: [Link]

-

Kumar, V., et al. Stability Indicating HPLC Method Development and Validation. SciSpace. Available from: [Link]

-

OSTI.GOV. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. Available from: [Link]

-

MDPI. (2021). Synthetic Routes to Arylsulfonyl Fluorides. Available from: [Link]

-

Al-Masum, M., et al. (2022). Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. PMC. Available from: [Link]

-

ChemRxiv. (2023). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. Available from: [Link]

-

Otava Chemicals. SuFEx handle fragment library. Available from: [Link]

-

ResearchGate. Solvation bifunctional catalysis of the Hydrolysis of Sulfonyl Chlorides by hydration complexes of 2-Propanol. Available from: [Link]

-

Royal Society of Chemistry. (2022). Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media. Available from: [Link]

-

Chemistry LibreTexts. Leaving Groups. Available from: [Link]

-

American Chemical Society. (1984). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Available from: [Link]

-

Nature. (2023). Turning sulfonyl and sulfonimidoyl fluoride electrophiles into sulfur(VI) radicals for alkene ligation. Available from: [Link]

-

PubChem. Benzenesulfonyl chloride. Available from: [Link]

-

Wikipedia. Sulfonyl halide. Available from: [Link]

-

Master Organic Chemistry. What Makes A Good Leaving Group?. Available from: [Link]

-

LCGC International. (2024). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Available from: [Link]

-

Wikipedia. Benzenesulfonyl chloride. Available from: [Link]

-

LCGC International. (2024). Advanced HPLC Strategies in Stability-Indicating Assay Method Development for Small-Molecule APIs. Available from: [Link]

Sources

- 1. otavachemicals.com [otavachemicals.com]

- 2. Structure-based design and analysis of SuFEx chemical probes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sulfonyl halide - Wikipedia [en.wikipedia.org]

- 4. Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Turning sulfonyl and sulfonimidoyl fluoride electrophiles into sulfur(VI) radicals for alkene ligation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sulfur(VI) Fluoride Exchange (SuFEx): The "Golden Bond" for Next-Generation Click Chemistry — A High-Efficiency, Stable, and Biocompatible Ligation Technology [bldpharm.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. merckmillipore.com [merckmillipore.com]

- 11. Benzenesulfonyl chloride | C6H5ClO2S | CID 7369 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 13. mdpi.com [mdpi.com]

- 14. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]

- 15. chromatographyonline.com [chromatographyonline.com]

- 16. rjwave.org [rjwave.org]

Mastering Sulfur(VI) Fluoride Exchange (SuFEx): Mechanistic Insights and Application Protocols

Executive Summary: The Stability-Reactivity Paradox

Sulfur(VI) Fluoride Exchange (SuFEx) represents the second generation of "Click Chemistry," evolving beyond the copper-catalyzed azide-alkyne cycloaddition (CuAAC). Its core utility lies in a unique chemical paradox: the sulfur(VI)-fluoride bond is thermodynamically stable (resistant to reduction, oxidation, and thermolysis) yet kinetically labile under specific catalytic conditions.

For the drug developer, SuFEx offers a "sleeping beauty" warhead—inert in plasma and aqueous media, but highly reactive when positioned proximally to nucleophilic residues (Tyrosine, Lysine) within a protein pocket or activated by specific catalysts (Silicon, DBU).

Part 1: Mechanistic Deep Dive

The S(VI)-F Bond: The Thermodynamic Sink

The success of SuFEx relies on the unique properties of the S(VI)-F bond:

-

Bond Energy: High bond dissociation energy (approx. 130 kcal/mol for S-F), making it stable against spontaneous hydrolysis.

-

Geometry: The tetrahedral S(VI) center is sterically accessible but electronically shielded until activated.

-

The Driving Force: The reaction is driven by the formation of a bond even stronger than S-F. In silicon-mediated SuFEx, this is the Silicon-Fluoride (Si-F) bond (approx. 142 kcal/mol), acting as a thermodynamic "sink."

Catalytic Activation Pathways

SuFEx does not proceed via a simple

A. Silicon-Assisted Activation (The "Silyl-SuFEx")

This is the classic Sharpless methodology. A silyl ether (Ar-O-SiR

-

Mechanism: The catalyst (often a fluoride source like TBAF or a base like DBU) initiates the cleavage of the silyl group.

-

Transition State: The reaction likely proceeds through a hypervalent silicon intermediate. The fluoride from the sulfur center attacks the silicon, forming the incredibly stable Si-F bond (the byproduct

), while the phenoxide attacks the sulfur. -

Key Advantage: Neutral conditions, high tolerance for functional groups.

B. Base-Mediated Activation (DBU/BTMG)

Organic superbases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or BTMG exhibit a "split personality" in SuFEx:

-

Brønsted Base: Deprotonates the phenol/amine to generate a potent nucleophile.

-

Nucleophilic Catalysis: DBU can attack the S(VI) center directly, transiently forming a highly reactive sulfonyl-amidinium intermediate, which is then rapidly intercepted by the nucleophile.

Visualization: The Dual Mechanistic Pathway

Figure 1: Dual mechanistic pathways for SuFEx. The upper path shows the Silicon-mediated route driven by Si-F bond formation. The lower path shows the DBU-mediated route involving a putative sulfonyl-amidinium intermediate.

Part 2: Substrate Scope and Reactivity Profile

Selecting the correct S(VI) hub is critical for experimental success. The following table contrasts the three primary SuFEx electrophiles.

| Feature | Sulfonyl Fluorides ( | Fluorosulfates ( | Sulfamoyl Fluorides ( |

| Precursor | Sulfonyl Chlorides or Sulfonates | Phenols + | Secondary Amines + |

| Reactivity | High.[1][2][3] Reacts with silyl ethers, amines, and specific protein residues. | Moderate. Excellent "connector" for linking two modules. | Low/Tunable. often requires specific activation; highly stable in vivo. |

| Stability | High resistance to hydrolysis (pH 2-12). | Very High. Stable in boiling water/acid. | Extremely High. Can survive metabolic pass. |

| Key Application | Covalent Probes (Lys/Tyr targeting).[4] | Polymer synthesis (Polysulfates).[1] | Drug pharmacophores (enzyme inhibitors). |

Part 3: Validated Experimental Protocols

Protocol A: Green Synthesis of Sulfonyl Fluorides (The KHF2 Method)

Context: Traditional synthesis using

Reagents:

-

Sulfonyl Chloride substrate (1.0 equiv)

-

Potassium Bifluoride (

) (2.0 - 4.0 equiv) -

Solvent: Acetonitrile/Water (1:1) or Methanol/Water.

Step-by-Step:

-

Dissolution: Dissolve the sulfonyl chloride in Acetonitrile (0.5 M concentration).

-

Activation: Add a saturated aqueous solution of

dropwise. Caution: -

Reaction: Stir vigorously at room temperature. Monitor by TLC or LCMS. Conversion is usually complete within 2-4 hours.

-

Checkpoint: The

peak will disappear, and a slightly faster-moving

-

-

Workup: Dilute with EtOAc, wash with water x3 (to remove excess fluoride), and brine. Dry over

. -

Purification: Most sulfonyl fluorides are pure enough after extraction. If needed, flash chromatography (silica gel) is stable (unlike sulfonyl chlorides, which degrade on silica).

Protocol B: The SuFEx Coupling (Silyl Ether Method)

Context: Linking two complex molecules.[2]

Reagents:

-

Sulfonyl Fluoride (1.0 equiv)

-

Aryl Silyl Ether (e.g., TMS or TBDMS protected phenol) (1.1 equiv)

-

Catalyst: DBU (10-20 mol%) or BTMG (5 mol% for "Accelerated SuFEx")

-

Solvent: Anhydrous Acetonitrile (

).

Step-by-Step:

-

Setup: Flame-dry a reaction vial under

atmosphere. -

Mixing: Add Sulfonyl Fluoride and Aryl Silyl Ether in

(0.2 M). -

Catalysis: Add DBU via syringe.

-

Monitoring: Stir at Room Temperature.

-

Note: If using TBDMS ethers, the reaction may require mild heating (40-50°C) or the use of BTMG.

-

-

Quench: The reaction produces volatile

. Simply concentrate the reaction mixture under reduced pressure. -

Purification: Flash chromatography.

Part 4: Biological Applications (Covalent Inhibition)[5]

In chemical biology, SuFEx probes are used to target non-cysteine nucleophiles. While acrylamides target Cysteine, SuFEx probes (e.g., FSBA analogues) target Tyrosine and Lysine .[5]

Mechanism of Protein Labeling: The reactivity is "context-dependent."[4] A free Tyrosine in solution reacts slowly with sulfonyl fluorides. However, a Tyrosine located in a protein pocket with a nearby basic residue (e.g., Histidine, Arginine) undergoes a pKa perturbation, becoming a phenolate. This "activated" Tyrosine rapidly attacks the SuFEx warhead.

Visualization: Covalent Probe Discovery Workflow

Figure 2: Workflow for discovering SuFEx-based covalent inhibitors. The process moves from library synthesis to proteomic validation.

References

-

Dong, J., Krasnova, L., Finn, M. G., & Sharpless, K. B. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.[6] Angewandte Chemie International Edition.

-

Smedley, C. J., et al. (2022). Accelerated SuFEx Click Chemistry for Modular Synthesis.[6] Angewandte Chemie.

-

Liang, D. D., et al. (2020). Silicon-Free SuFEx Reactions of Sulfonimidoyl Fluorides: Scope, Enantioselectivity, and Mechanism.[6][7] Angewandte Chemie.

-

Jones, L. H. (2020). Structure-based design and analysis of SuFEx chemical probes. Journal of Medicinal Chemistry.

-

Wang, H., et al. (2021). A Broad-Spectrum Catalytic Amidation of Sulfonyl Fluorides and Fluorosulfates.[8][9] Chemical Science.

Sources

- 1. Sulfur fluoride exchange - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Click Chemistry * Sharpless Lab * The Scripps Research Institute [sharpless.scripps.edu]

- 3. New click chemistry reaction: sulfur fluoride exchange | McGraw Hill's AccessScience [accessscience.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Genetically encoding fluorosulfate-L-tyrosine to react with lysine, histidine and tyrosine via SuFEx in proteins in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sulfur fluoride exchange | Springer Nature Experiments [experiments.springernature.com]

- 7. research.wur.nl [research.wur.nl]

- 8. scispace.com [scispace.com]

- 9. researchgate.net [researchgate.net]

The Ascendancy of Piperazine Sulfonyl Fluoride in Chemical Biology: A Technical Guide for Researchers

Abstract

The strategic deployment of covalent chemical probes has catalyzed a paradigm shift in chemical biology and drug discovery, enabling the interrogation of complex biological systems with unprecedented precision. Among the diverse electrophilic warheads, the sulfonyl fluoride moiety has emerged as a privileged scaffold due to its unique balance of aqueous stability and context-dependent reactivity with a range of nucleophilic amino acid residues. When incorporated into a piperazine framework—a common motif in medicinal chemistry known to enhance solubility and cell permeability—the resulting piperazine sulfonyl fluoride core offers a powerful tool for developing highly selective covalent inhibitors and versatile chemical probes. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the applications of piperazine sulfonyl fluoride in chemical biology. We will delve into the mechanistic underpinnings of its reactivity, provide detailed experimental protocols for its synthesis and application, and explore its utility in targeted covalent inhibitor design, activity-based protein profiling, and advanced imaging modalities.

Introduction: The Covalent Renaissance and the Rise of Piperazine Sulfonyl Fluoride

The once-cautious approach to covalent drug design has given way to a renaissance, driven by the desire to target challenging proteins and achieve prolonged pharmacodynamic effects.[1] Covalent inhibitors form a stable bond with their target protein, offering high potency and the ability to modulate proteins that lack deep binding pockets amenable to traditional non-covalent binders.[1][2] The sulfonyl fluoride electrophile has garnered significant attention in this context. Unlike more promiscuous warheads, its reactivity is highly dependent on the local protein microenvironment, allowing for exquisite target selectivity.[3][4] Sulfonyl fluorides can form covalent bonds with a variety of nucleophilic amino acid residues, including serine, threonine, tyrosine, lysine, and histidine, expanding the targetable proteome beyond the commonly exploited cysteine.[3][5]

The piperazine heterocycle is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs.[6] Its inclusion in a molecule can confer favorable physicochemical properties, such as improved aqueous solubility, enhanced cell permeability, and the ability to engage in multiple hydrogen bond interactions, thereby improving target affinity and pharmacokinetic profiles.[6][7] The fusion of the sulfonyl fluoride warhead with the piperazine scaffold thus creates a versatile and powerful platform for the design of sophisticated chemical biology tools.

Mechanism of Action: A Context-Dependent Covalent Engagement

The reactivity of the sulfonyl fluoride moiety is a finely tuned process. The electrophilic sulfur atom is susceptible to nucleophilic attack by activated amino acid side chains within a protein's binding pocket. The local microenvironment, including the pKa of the nucleophilic residue and the presence of nearby acidic or basic residues, plays a crucial role in facilitating the covalent reaction.[7][8] For instance, the deprotonation of a tyrosine hydroxyl or a lysine amine is a key step in their nucleophilic attack on the sulfonyl fluoride.[7][9]

The general mechanism involves the nucleophilic attack of an amino acid residue on the sulfur atom of the sulfonyl fluoride, leading to the formation of a stable sulfonamide or sulfonate ester bond and the displacement of the fluoride ion.

Figure 1: General mechanism of covalent modification of a protein by a piperazine sulfonyl fluoride probe.

The reaction kinetics are influenced by factors such as pH, temperature, and the intrinsic reactivity of the sulfonyl fluoride, which can be modulated by the electronic properties of the aryl ring to which it is attached.[4][7]

Applications in Chemical Biology

The unique properties of piperazine sulfonyl fluorides have led to their widespread application in various areas of chemical biology.

Targeted Covalent Inhibitors

The development of targeted covalent inhibitors (TCIs) is a major focus in modern drug discovery. Piperazine sulfonyl fluorides have been successfully employed as warheads in the design of TCIs for a range of protein targets, most notably protein kinases.[1][10] The piperazine scaffold can be decorated with recognition elements that direct the sulfonyl fluoride to the ATP-binding site of a specific kinase, where it can covalently modify a conserved lysine residue, leading to irreversible inhibition.[1][10]

Table 1: Examples of Piperazine Sulfonyl Fluoride-Based Kinase Inhibitors

| Inhibitor/Probe | Target Kinase(s) | Modified Residue | Key Features | Reference(s) |

| XO44 | Broad-spectrum | Catalytic Lysine | Clickable probe for in-cell kinase profiling. | [1][11] |

| Erlotinib-SF | EGFR | Conserved Lysine | Overcomes resistance mutations. | [11] |

| SRPKIN-1 | SRPK1/2 | Tyrosine | Selective probe for target validation. | [11] |

Activity-Based Protein Profiling (ABPP)

Activity-based protein profiling (ABPP) is a powerful chemoproteomic strategy that utilizes reactive chemical probes to assess the functional state of enzymes in complex biological systems.[2] Piperazine sulfonyl fluoride probes equipped with a reporter tag (e.g., a fluorophore or a biotin) or a bioorthogonal handle (e.g., an alkyne or azide for "click" chemistry) are invaluable tools for ABPP.[1] These "clickable" probes allow for a two-step labeling procedure where the probe is first introduced into a biological system (e.g., cell lysate or live cells) to covalently label its targets. Subsequently, a reporter molecule is attached via a bioorthogonal reaction, enabling visualization or enrichment of the labeled proteins.[2]

Figure 2: A typical workflow for activity-based protein profiling using a clickable piperazine sulfonyl fluoride probe.

Positron Emission Tomography (PET) Imaging

Positron Emission Tomography (PET) is a non-invasive imaging technique that allows for the visualization and quantification of biochemical processes in vivo.[12] The development of PET tracers with high target affinity and specificity is crucial for its application in diagnostics and drug development.[12] Piperazine sulfonyl fluoride scaffolds can be labeled with positron-emitting radionuclides, such as fluorine-18 (¹⁸F), to generate PET probes.[13] These probes can be used to image the distribution and occupancy of a target protein in living subjects, providing valuable information for drug development and disease diagnosis.[14][15]

Targeted Protein Degradation

Targeted protein degradation (TPD) is an emerging therapeutic modality that utilizes heterobifunctional molecules, known as proteolysis-targeting chimeras (PROTACs), to induce the degradation of specific proteins.[16][17] A PROTAC consists of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[18] The piperazine scaffold is frequently incorporated into PROTAC linkers to improve their physicochemical properties. Furthermore, a piperazine sulfonyl fluoride moiety can be used as a covalent warhead to irreversibly bind to the target protein, potentially leading to more efficient and prolonged degradation.[18]

Experimental Protocols

The following protocols provide a general framework for the synthesis and application of piperazine sulfonyl fluoride probes. Researchers should optimize these protocols for their specific target and experimental system.

Synthesis of a Generic N-Aryl Piperazine Sulfonyl Fluoride Probe

This protocol describes a two-step synthesis of a generic N-(4-sulfonylfluoride)phenyl-piperazine.

Step 1: Synthesis of 1-Arylpiperazine

-

To a solution of an appropriate aniline (1.0 eq) in a suitable solvent such as diethylene glycol monomethyl ether, add bis(2-chloroethyl)amine hydrochloride (1.1 eq).

-

Heat the reaction mixture to reflux for 24-48 hours.

-

Cool the reaction to room temperature and pour it into water.

-

Basify the aqueous solution with a strong base (e.g., NaOH) to pH > 12.

-

Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel chromatography to obtain the desired 1-arylpiperazine.

Step 2: Synthesis of the Arylsulfonyl Chloride and Conversion to Sulfonyl Fluoride

-

The corresponding aniline can be converted to the arylsulfonyl chloride via a Sandmeyer-type reaction.[6]

-

Alternatively, commercially available arylsulfonyl chlorides can be used.

-

To a solution of the arylsulfonyl chloride (1.0 eq) in a suitable solvent (e.g., acetonitrile), add an excess of a fluoride source such as potassium fluoride (KF) or potassium bifluoride (KHF₂).[19]

-

The reaction can be facilitated by a phase-transfer catalyst (e.g., 18-crown-6).[2]

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).

-

Filter the reaction mixture and concentrate the filtrate.

-

Purify the crude product by silica gel chromatography to yield the final piperazine sulfonyl fluoride probe.

Protocol for Protein Labeling

-

Protein Preparation: Prepare the target protein in a suitable buffer, such as phosphate-buffered saline (PBS) or Tris buffer, at a concentration of 1-10 µM. The optimal pH for labeling is typically between 7.4 and 8.0 to facilitate the deprotonation of lysine and tyrosine residues.[7]

-

Probe Preparation: Prepare a stock solution of the piperazine sulfonyl fluoride probe in a compatible organic solvent, such as DMSO, at a concentration of 1-10 mM.

-

Labeling Reaction: Add the probe stock solution to the protein solution to achieve the desired final probe concentration (typically a 5- to 20-fold molar excess over the protein).

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., room temperature or 37°C) for a specified duration (e.g., 30 minutes to 4 hours). The optimal incubation time should be determined empirically.

-

Quenching (Optional): The reaction can be quenched by the addition of a nucleophile-containing buffer or by denaturation of the protein (e.g., adding SDS-PAGE loading buffer).

Mass Spectrometry Analysis of Covalent Adducts

Intact Protein Analysis (Top-Down Proteomics):

-

After the labeling reaction, desalt the protein sample using a suitable method (e.g., C4 ZipTip) to remove excess probe and buffer components.

-

Analyze the intact protein by liquid chromatography-mass spectrometry (LC-MS) using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Deconvolute the mass spectrum to determine the molecular weight of the protein. A mass shift corresponding to the addition of the piperazine sulfonyl moiety (minus the fluorine atom) confirms covalent modification.

Peptide-Based Analysis (Bottom-Up Proteomics):

-

Denature, reduce, and alkylate the labeled protein sample.

-

Digest the protein into peptides using a protease such as trypsin.

-

Analyze the peptide mixture by LC-MS/MS.

-

Search the MS/MS data against a protein database using software that allows for the specification of variable modifications. The mass of the piperazine sulfonyl adduct should be added as a potential modification on nucleophilic residues.

-

Manual inspection of the MS/MS spectra of modified peptides is often necessary to confirm the site of modification.

Figure 3: Mass spectrometry workflows for the analysis of proteins covalently modified by piperazine sulfonyl fluoride probes.

Safety and Handling

Piperazine and sulfonyl fluoride derivatives should be handled with appropriate safety precautions.[11] Sulfonyl fluorides can be corrosive and may release hydrogen fluoride upon hydrolysis.[11] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for each specific compound before use.

Conclusion and Future Perspectives

Piperazine sulfonyl fluorides represent a powerful and versatile class of chemical tools for the modern chemical biologist and drug discoverer. Their unique combination of a privileged medicinal chemistry scaffold and a context-dependent covalent warhead enables the development of highly selective probes and inhibitors for a wide range of biological targets. As our understanding of the "druggable" proteome expands, the ability to target non-cysteine residues with precision will become increasingly important. The continued development and application of piperazine sulfonyl fluoride-based technologies will undoubtedly play a pivotal role in advancing our understanding of complex biological systems and in the discovery of next-generation covalent therapeutics.

References

- Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). Advanced Synthesis & Catalysis.

- Technical Support Center: Enhancing the Selectivity of Sulfamoyl Fluoride Probes. (2025). Benchchem.

-

Zhao, Q., et al. (2017). Broad-Spectrum Kinase Profiling in Live Cells with Lysine-Targeted Sulfonyl Fluoride Probes. eScholarship, University of California. [Link]

-

Activity-Based Protein Profiling (ABPP) and Click Chemistry (CC)-ABPP by MudPIT Mass Spectrometry. PMC. [Link]

-

Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. (2021). Tetrahedron. [Link]

-

Broad-Spectrum Kinase Profiling in Live Cells with Lysine-Targeted Sulfonyl Fluoride Probes. (2017). PubMed. [Link]

-

Covalent Inhibitors of Protein–Protein Interactions Targeting Lysine, Tyrosine, or Histidine Residues. (2019). ACS Publications. [Link]

-

Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome. (2023). PMC. [Link]

-

Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. (2023). PMC. [Link]

-

Exploration of the Reactivity of Multivalent Electrophiles for Affinity Labeling: Sulfonyl Fluoride as a Highly Efficient and Selective Label. (2021). PubMed. [Link]

-

Sulfonyl fluorides as privileged warheads in chemical biology. (2015). SciSpace. [Link]

-

PROTACs bearing piperazine-containing linkers: what effect on their protonation state? (2022). RSC Publishing. [Link]

-

Broad-Spectrum Kinase Profiling in Live Cells with Lysine-Targeted Sulfonyl Fluoride Probes. (2017). Semantic Scholar. [Link]

- Advances in sulfonyl exchange chemical biology: expanding druggable target space. (2025). RSC Publishing.

-

Applications of Covalent Chemistry in Targeted Protein Degradation. (2021). PMC. [Link]

-

Sulfonyl fluorides as privileged warheads in chemical biology. (2015). PMC. [Link]

-

Mechanistic Modeling of Lys745 Sulfonylation in EGFR C797S Reveals Chemical Determinants for Inhibitor Activity and Discriminates Reversible from Irreversible Agents. (2023). PMC. [Link]

-

Experimental pKa values of piperazine-containing PROTACs. (2022). ResearchGate. [Link]

-

Targeted Protein Degradation. University of Florida. [Link]

-

Stability and cell permeability of sulfonyl fluorides in the design of Lys-covalent antagonists of protein-protein interactions. (2019). PMC. [Link]

-

Synthesis and pharmacological evaluation of ¹¹C-labeled piperazine derivative as a PET probe for sigma-2 receptor imaging. (2015). PubMed. [Link]

-

Key Considerations in Targeted Protein Degradation Drug Discovery and Development. (2022). Frontiers in Pharmacology. [Link]

-

The proximity-enabled sulfur fluoride exchange reaction in the protein context. (2023). RSC Publishing. [Link]

-

The Crucial Role of PET Imaging Agents in Modern Medicine. (2023). Open MedScience. [Link]

- Synthesis of piperazine-based fluorinated fibroblast activation protein inhibitors for the development of a novel 18F-labeled PET imaging probe. (2025). ResearchGate.

-

Mass Spectral Analysis of Synthetic Peptides: Implications in Proteomics. (2021). Journal of Biomolecular Techniques. [Link]

-

Analysis of Mass Spectrometry Data for Protein Identification in Complex Biological Mixtures. (2007). Carnegie Mellon University. [Link]

-

Mass Spectrometry Applications in Peptide Analysis. (2024). Biovera. [Link]

- Benchmarking Peptide Spectral Library Search. (2026). bioRxiv.

-

PET Molecular Imaging in Drug Development: The Imaging and Chemistry Perspective. (2022). Frontiers in Medicine. [Link]

-

Fluorine-18 Labelled Radioligands for PET Imaging of Cyclooxygenase-2. (2022). Semantic Scholar. [Link]

Sources

- 1. escholarship.org [escholarship.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Sulfonyl fluorides as privileged warheads in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. scispace.com [scispace.com]

- 6. Targeted Annotation of S-Sulfonylated Peptides by Selective Infrared Multiphoton Dissociation Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mechanistic Modeling of Lys745 Sulfonylation in EGFR C797S Reveals Chemical Determinants for Inhibitor Activity and Discriminates Reversible from Irreversible Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Broad-Spectrum Kinase Profiling in Live Cells with Lysine-Targeted Sulfonyl Fluoride Probes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Advances in sulfonyl exchange chemical biology: expanding druggable target space - Chemical Science (RSC Publishing) DOI:10.1039/D5SC02647D [pubs.rsc.org]

- 12. openmedscience.com [openmedscience.com]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis and pharmacological evaluation of ¹¹C-labeled piperazine derivative as a PET probe for sigma-2 receptor imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Frontiers | PET Molecular Imaging in Drug Development: The Imaging and Chemistry Perspective [frontiersin.org]

- 16. Targeted Protein Degradation » Center for Natural Products, Drug Discovery and Development (CNPD3) » College of Pharmacy » University of Florida [cnpd3.pharmacy.ufl.edu]

- 17. Frontiers | Key Considerations in Targeted Protein Degradation Drug Discovery and Development [frontiersin.org]

- 18. Applications of Covalent Chemistry in Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

Methodological & Application

Introduction: Embracing Stability and Reactivity in Modern Drug Discovery

An In-Depth Guide to the Synthesis of Sulfonamides Using Piperazine-1-Sulfonyl Fluoride: Application Notes and Protocols

The sulfonamide functional group is a cornerstone of medicinal chemistry, integral to the structure of numerous therapeutic agents, from antibacterials to anticancer drugs.[1] Traditionally, the synthesis of these vital compounds relies on the reaction of highly reactive sulfonyl chlorides with amines. However, the inherent instability and high reactivity of sulfonyl chlorides often lead to poor selectivity, incompatibility with complex functional groups, and difficulties in storage and handling.[2]

In response to these challenges, sulfonyl fluorides have emerged as superior precursors for sulfonamide synthesis. Their remarkable stability to a wide range of reaction conditions, including chromatography and hydrolysis, makes them ideal for multi-step syntheses and late-stage functionalization strategies. This unique balance of stability and latent reactivity has positioned sulfonyl fluorides as premier electrophiles for "Sulfur(VI) Fluoride Exchange" (SuFEx) click chemistry, a powerful tool for rapidly assembling complex molecules.[3]

However, the very stability of the S-F bond presents a challenge: its activation for reaction with amines. Conventional methods often require harsh conditions, such as high temperatures or a large excess of the amine, limiting their utility.[2] This guide details a modern, mild, and highly efficient approach using Lewis acid catalysis—specifically calcium triflimide [Ca(NTf2)2]—to mediate the reaction between piperazine-1-sulfonyl fluoride and various amines. This protocol unlocks the potential of sulfonyl fluorides, providing researchers and drug development professionals with a reliable and versatile method for synthesizing piperazine-derived sulfonamides, a scaffold of significant interest in modern pharmacotherapy.[4][5][6]

Part I: Mechanistic Insights and Rationale

The Sulfonyl Fluoride Advantage: A Tale of Two Halides

The superiority of sulfonyl fluorides over their chloride counterparts stems from the fundamental properties of the sulfur-halogen bond. The S-F bond is significantly stronger and less polarized than the S-Cl bond. This results in greater stability and resistance to nucleophilic attack and hydrolysis. While this makes sulfonyl chlorides highly reactive and often difficult to control, it renders sulfonyl fluorides as robust, bench-stable reagents that can be carried through numerous synthetic steps unscathed before their reactivity is intentionally "unlocked" in a final, crucial step. This attribute is invaluable for the late-stage functionalization of complex drug candidates.

Unlocking Reactivity: The Role of Lewis Acid Activation

The core of the modern protocol lies in overcoming the inherent stability of the sulfonyl fluoride. The proposed mechanism involves the activation of the sulfonyl fluoride by a Lewis acid, such as calcium triflimide [Ca(NTf₂)₂].[2][7] It is hypothesized that the Lewis acidic calcium center coordinates with the oxygen or fluorine atoms of the sulfonyl group.[7] This coordination withdraws electron density from the sulfur atom, significantly increasing its electrophilicity and making it highly susceptible to nucleophilic attack by an amine. This catalytic activation allows the reaction to proceed under mild conditions (e.g., 60 °C), a stark contrast to the forcing conditions required in the absence of a catalyst.[2][7]

Caption: Proposed mechanism of Ca(NTf₂)₂ activation for sulfonamide synthesis.

Part II: Experimental Protocols

Safety First: Handling Sulfonyl Fluorides and Reagents

Sulfonyl fluorides and their reagents require careful handling in a controlled laboratory environment. Adherence to safety protocols is paramount.

-

Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, safety glasses or goggles, and nitrile gloves.[8]

-

Ventilation: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of vapors or dust.[9][10]

-

Chemical Hazards: Sulfonyl fluorides can be corrosive and may cause severe skin burns and eye damage.[11] Avoid all contact with skin and eyes. In case of contact, flush immediately with copious amounts of water and seek medical attention.[11][12]

-

Storage: Store sulfonyl fluorides in tightly closed containers in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases or moisture.[11][12]

Materials and Equipment

-

Reagents: Piperazine-1-sulfonyl fluoride, desired amine, calcium triflimide [Ca(NTf₂)₂], tert-amyl alcohol (or other suitable solvent), triethylamine (optional, for amine HCl salts), dichloromethane (DCM), ethyl acetate (EtOAc), saturated sodium bicarbonate solution, brine, anhydrous magnesium or sodium sulfate.

-

Equipment: Round-bottom flasks, magnetic stirrer and stir bars, heating mantle or oil bath with temperature control, reflux condenser, standard laboratory glassware, rotary evaporator, silica gel for column chromatography.

Protocol 1: General Procedure for Calcium Triflimide-Mediated Synthesis of N-Substituted Piperazine Sulfonamides

This protocol is adapted from established literature methods for the synthesis of sulfonamides from sulfonyl fluorides.[2][7]

Step-by-Step Methodology:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add piperazine-1-sulfonyl fluoride (1.0 equiv), the desired amine (2.0 equiv), and calcium triflimide (1.0 equiv).

-

Causality Note: Using a slight excess of the amine helps to drive the reaction to completion. The 1:1 stoichiometry of the Lewis acid to the sulfonyl fluoride ensures efficient activation.

-

-

Solvent Addition: Add anhydrous tert-amyl alcohol to the flask to achieve a concentration of 0.20 M with respect to the piperazine-1-sulfonyl fluoride.

-

Causality Note: Tert-amyl alcohol has been shown to be an excellent solvent for this reaction, likely due to its polarity and ability to solvate the ionic intermediates without competing as a nucleophile.[7]

-

-

Reaction Conditions: Place the flask under an inert atmosphere (e.g., nitrogen or argon), attach a reflux condenser, and heat the mixture to 60 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 24 hours.

-

Work-up: a. Once the reaction is complete, cool the mixture to room temperature. b. Dilute the reaction mixture with ethyl acetate or dichloromethane. c. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to remove acidic byproducts) and brine. d. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product via flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure sulfonamide product.

Caption: A streamlined workflow for the synthesis of piperazine sulfonamides.

Part III: Substrate Scope and Data

The calcium triflimide-mediated method is notable for its broad substrate scope, accommodating a wide array of both sulfonyl fluorides and amines. For the synthesis of piperazine-derived sulfonamides, this protocol is effective with a diverse range of primary and secondary aliphatic and aromatic amines.

| Entry | Amine Partner | Resulting Sulfonamide Structure | Yield (%) |

| 1 | Aniline | N-phenylpiperazine-1-sulfonamide | 71[2] |

| 2 | 4-Aminophenol | 4-hydroxy-N-phenylpiperazine-1-sulfonamide | 82[2] |

| 3 | 3-Aminopyridine | N-(pyridin-3-yl)piperazine-1-sulfonamide | 70[2] |

| 4 | Benzylamine | N-benzylpiperazine-1-sulfonamide | 84[2] |

| 5 | Morpholine | 1-(morpholinosulfonyl)piperazine | 91[2] |

| 6 | 1-(5-(trifluoromethyl)-2-pyridinyl)piperazine | 1-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)piperazine | 63[2] |

| Table 1: Representative yields for the reaction of various amines with benzenesulfonyl fluoride under Ca(NTf₂)₂ catalysis, demonstrating the protocol's versatility. The synthesis of piperazine-derived sulfonamides follows similar reactivity patterns. |

Part IV: Applications in Drug Discovery

Enabling Late-Stage Functionalization

The exceptional stability of the sulfonyl fluoride group allows it to be incorporated into a molecule early in a synthetic sequence. It can withstand various reaction conditions required to build molecular complexity elsewhere in the structure. The final, crucial sulfonamide-forming reaction can then be performed at a late stage, providing a powerful method for rapidly generating a library of analogues for structure-activity relationship (SAR) studies. This approach significantly accelerates the drug discovery process.[2][13]

A Gateway to SuFEx Click Chemistry

This protocol is a prime example of SuFEx, a next-generation click chemistry reaction. Click chemistry is defined by reactions that are high-yielding, wide in scope, create no offensive byproducts, are stereospecific, and have simple reaction conditions. The Ca(NTf₂)₂-mediated amidation of sulfonyl fluorides meets these criteria, making it a reliable and predictable tool for connecting molecular fragments in drug discovery, chemical biology, and materials science.

Troubleshooting Guide

| Problem | Possible Cause(s) | Suggested Solution(s) |

| No or Low Conversion | 1. Inactive Lewis acid (e.g., hydrated Ca(NTf₂)₂).2. Poorly nucleophilic amine.3. Insufficient temperature or time. | 1. Ensure Ca(NTf₂)₂ is anhydrous. Dry under high vacuum before use.2. For weakly nucleophilic amines, consider increasing the reaction temperature or time.3. Confirm reaction temperature and allow to run for the full 24 hours. |

| Multiple Products | 1. Reaction with a bifunctional amine.2. Degradation of starting material or product. | 1. Use appropriate protecting groups if the amine contains other nucleophilic sites.2. Ensure the reaction is run under an inert atmosphere to prevent oxidative side reactions. |

| Difficult Purification | 1. Product co-elutes with starting amine.2. Streaking on silica gel column. | 1. Ensure the work-up effectively removes the excess amine. An acidic wash (e.g., dilute HCl) may be used if the product is stable.2. Add a small amount of triethylamine or acetic acid to the eluent to improve peak shape for basic or acidic compounds, respectively. |

Conclusion

The synthesis of piperazine sulfonamides via Lewis acid-mediated activation of piperazine-1-sulfonyl fluoride represents a significant advancement over classical methods. By leveraging the unique stability of sulfonyl fluorides and overcoming their inherent low reactivity with a mild and efficient catalytic system, this approach provides a robust and versatile tool for medicinal chemists. Its broad substrate scope, operational simplicity, and alignment with the principles of click chemistry make it an indispensable methodology for the modern synthesis of complex, high-value sulfonamide-containing molecules in academic and industrial research.

References

- Title: Synthesis of Sulfonyl Fluorides from Sulfonamides.

- Title: Sulfonyl fluoride SDS, 2699-79-8 Safety Data Sheets.

- Title: Common Name: SULFURYL FLUORIDE HAZARD SUMMARY.

- Title: Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides.

- Title: Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry.

- Title: Sulfonamide synthesis by S-N coupling.

- Title: Sulfonamide synthesis via calcium triflimide activation of sulfonyl fluorides.

- Title: One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation.

- Title: SAFETY DATA SHEET - Pyrimidine-2-sulfonyl Fluoride.

- Title: SAFETY DATA SHEET - 1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonyl fluoride.

- Title: MSDS of Perfluorobutanesulfonyl Fluoride.

- Title: Design and Synthesis of Piperazine Sulfonamide Cores Leading to Highly Potent HIV-1 Protease Inhibitors.

- Title: (PDF) Synthesis of Sulfonyl Fluorides from Sulfonamides.

- Title: One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation.

- Title: Piperazine sulfonamide BACE1 inhibitors: Design, synthesis, and in vivo characterization.

- Title: Novel benzene sulfonamide-piperazine hybrid compounds: design, synthesis, antioxidant, enzyme inhibition activities and docking, ADME profiling studies.

- Title: RESEARCH ARTICLE - RSC Medicinal Chemistry.

- Title: Novel piperazine-based sulfonamides and their use as neuroprotective and/or neurorestorative agents.

- Title: Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents.

- Title: The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review.

- Title: Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry.

- Title: A Broad-Spectrum, Catalytic Amidation of Sulfonyl Fluorides and Fluorosulfates.

- Title: Piperazine sulfonamide BACE1 inhibitors: design, synthesis, and in vivo characterization.

Sources

- 1. ajchem-b.com [ajchem-b.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Design and Synthesis of Piperazine Sulfonamide Cores Leading to Highly Potent HIV-1 Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Piperazine sulfonamide BACE1 inhibitors: design, synthesis, and in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scholarship.claremont.edu [scholarship.claremont.edu]

- 8. cn.haihangindustry.com [cn.haihangindustry.com]

- 9. echemi.com [echemi.com]

- 10. static.cymitquimica.com [static.cymitquimica.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. nj.gov [nj.gov]

- 13. pubs.acs.org [pubs.acs.org]

Solid-phase synthesis using piperazine sulfonyl fluoride building blocks

An Application Guide to the Solid-Phase Synthesis of Piperazine Sulfonyl Fluorides for Covalent Drug Discovery

Authored by: Gemini, Senior Application Scientist

Abstract

The convergence of privileged scaffolds and reactive, yet stable, electrophilic warheads represents a frontier in modern medicinal chemistry. This guide provides a comprehensive overview and detailed protocols for the solid-phase synthesis (SPS) of piperazine sulfonyl fluorides. By leveraging the synthetic efficiency of solid-phase techniques with the unique reactivity of the sulfonyl fluoride moiety, researchers can rapidly generate libraries of novel compounds. These molecules are primed for use as targeted covalent inhibitors (TCIs), capable of engaging a broad range of nucleophilic amino acid residues beyond canonical cysteine. We will explore the underlying principles of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, detail step-by-step on-resin protocols, and provide expert insights into the critical parameters for successful synthesis and library generation.

Introduction: A Synthesis of Strategy and Function

The piperazine ring is a cornerstone of medicinal chemistry, prized for its versatile synthetic handles and its ability to tune physicochemical properties like solubility and pKa, which are critical for optimizing pharmacokinetic profiles.[1] Simultaneously, the field of covalent drug discovery has undergone a renaissance, driven by the need for inhibitors with enhanced potency, prolonged target engagement, and the ability to overcome drug resistance.[2]

Traditionally, covalent inhibitors have relied on electrophiles like acrylamides that primarily target cysteine. The sulfonyl fluoride warhead, however, has emerged as a uniquely powerful tool. It is stable enough to avoid indiscriminate off-target reactions yet can be "activated" within a protein's binding pocket to form robust covalent bonds with a variety of nucleophilic residues, including serine, threonine, lysine, and tyrosine.[3] This capability significantly expands the druggable proteome.

The chemistry governing this interaction, termed Sulfur(VI) Fluoride Exchange (SuFEx), has been identified as a near-perfect "click chemistry" reaction due to its high efficiency and reliability.[4][5] By combining this powerful warhead with the privileged piperazine scaffold on a solid support, we create a modular and highly efficient platform for the discovery of next-generation covalent therapeutics. Solid-phase synthesis (SPS) eliminates the need for tedious chromatographic purification after each step, making it ideal for the parallel synthesis of compound libraries.[6][7]

This application note provides the foundational knowledge and actionable protocols for researchers to implement this powerful synthetic strategy.

Core Scientific Principles

A successful synthesis is built on a strong understanding of the underlying chemical principles. The stability and reactivity of each component are critical to the outcome.

The Sulfonyl Fluoride: A Tunable Covalent Warhead

The S(VI)-F bond is remarkably stable to hydrolysis and general metabolism compared to its more reactive sulfonyl chloride counterpart.[5][8] This stability is key to its utility as a TCI. The sulfonyl fluoride moiety remains largely inert in the aqueous environment of biological systems until it is precisely positioned within a protein's binding site. There, interactions such as hydrogen bonding can activate the sulfur atom for nucleophilic attack by a proximal amino acid residue, leading to the formation of a stable sulfonamide or sulfonate ester linkage and the displacement of the fluoride ion.[9]

The Piperazine Scaffold: A Vehicle for Drug-Like Properties

Piperazine is a six-membered heterocycle with two nitrogen atoms at the 1 and 4 positions. These nitrogens serve as versatile points for chemical modification, allowing for the systematic optimization of a molecule's structure-activity relationship (SAR).[1] In our synthetic design, one nitrogen will be functionalized with the sulfonyl fluoride "warhead," while the other can be used to attach a diversity element that fine-tunes target binding affinity and selectivity.

Solid-Phase Synthesis: A Platform for Efficiency

SPS involves the stepwise construction of a molecule on an insoluble polymer resin.[7] The key advantage is that excess reagents and by-products are simply washed away after each reaction step, dramatically simplifying the workflow. The choice of resin, linker, and protecting group strategy (typically Fmoc/tBu) is crucial and depends on the desired final product and the chemistry employed.[7]

Overall Synthetic Workflow

The on-resin construction of a piperazine sulfonyl fluoride library follows a logical and modular sequence. The workflow is designed for flexibility, allowing for diversification at key points.

Figure 2: Key chemical transformations for on-resin sulfonyl fluoride synthesis.

Procedure:

Part A: N-Boc Deprotection

-

Swell the Boc-piperazine-resin from Protocol 1 in DCM (10 mL) for 30 minutes.

-

Drain the solvent and add a solution of 20% Trifluoroacetic Acid (TFA) in DCM (10 mL).

-

Agitate for 2 minutes, drain, and add a fresh solution of 20% TFA in DCM. Agitate for 30 minutes.

-

Drain and wash the resin with DCM (3 x 10 mL).

-

Neutralize the resin by washing with 10% DIPEA in DMF (3 x 10 mL), followed by DMF (3 x 10 mL) and DCM (3 x 10 mL).

-

Verification: Perform a Kaiser test. A positive result (deep blue beads) confirms the presence of the free secondary amine.

Part B: Sulfonylation

-

Swell the deprotected resin in anhydrous DMF (10 mL).

-

In a separate vial, dissolve the desired arylsulfonyl chloride (e.g., benzenesulfonyl chloride, 3 eq.) in DMF.

-

Add the arylsulfonyl chloride solution and DIPEA (5 eq.) to the resin.

-

Agitate the mixture at room temperature for 4-6 hours.

-

Drain the solution and wash the resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).

-

Verification: A Kaiser test should now be negative, indicating complete reaction of the amine.

Part C: Chloride-to-Fluoride Exchange

-

Dry the resin from Part B under high vacuum for at least 2 hours.

-

Add a solution of potassium fluoride (KF, 10 eq.) and 18-crown-6 (1.1 eq.) in anhydrous acetonitrile (10 mL). Causality: Acetonitrile is a good solvent for this reaction, and 18-crown-6 complexes the potassium ion, creating a more "naked" and highly nucleophilic fluoride ion for efficient exchange. [8][10]3. Seal the vessel and heat at 60°C with agitation for 12-18 hours.

-

Cool to room temperature, drain the solution, and wash the resin thoroughly with acetonitrile (3 x 10 mL), water (3 x 10 mL, to remove excess KF), DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).

-

Dry the final resin under high vacuum.

Protocol 3: Cleavage from Resin and Purification

Rationale: The final step liberates the synthesized compound from the solid support. A standard TFA "cocktail" is used, which includes scavengers like triisopropylsilane (TIS) and water to quench reactive cationic species that can cause side reactions.

Procedure:

-

Place the dry resin (approx. 100 mg) in a fritted syringe.

-

Prepare the cleavage cocktail: 95% TFA, 2.5% Water, 2.5% TIS. (Use 2 mL per 100 mg of resin).

-

Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.

-

Drain the solution, collecting the filtrate in a clean vial.

-

Wash the resin with an additional small volume of TFA, and combine the filtrates.

-

Concentrate the TFA solution under a stream of nitrogen.

-

Precipitate the crude product by adding cold diethyl ether.

-

Centrifuge the mixture, decant the ether, and dry the crude product.

-

Analyze the crude product by LC-MS and purify by preparative HPLC as needed.

Troubleshooting and Expert Insights

| Problem | Possible Cause(s) | Recommended Solution(s) |

| Incomplete Deprotection (Kaiser test weak/negative after TFA) | Insufficient TFA exposure time or concentration. | Increase reaction time to 45 minutes or use a fresh TFA/DCM solution. Ensure resin is properly swollen. |

| Incomplete Sulfonylation (Positive Kaiser test after coupling) | Poor quality sulfonyl chloride; insufficient base or coupling time. | Use freshly purchased or purified sulfonyl chloride. Increase equivalents of reagent and base (DIPEA). Extend reaction time to 12 hours. |

| Low Yield of Sulfonyl Fluoride | Inefficient Cl-F exchange. Water contamination. | Ensure all reagents and solvents for the exchange step are anhydrous. Increase temperature to 70-80°C or reaction time to 24 hours. Consider alternative fluoride sources like TBAF if KF fails. |

| Side Products upon Cleavage | Re-attachment of cleaved product to resin; degradation by TFA. | Ensure sufficient scavengers (TIS, water) are present in the cleavage cocktail. Minimize cleavage time if the product is acid-sensitive. |

Conclusion

The solid-phase synthesis of piperazine sulfonyl fluorides is a robust and highly adaptable methodology for modern drug discovery. It provides a direct route to novel covalent inhibitors capable of targeting a wide array of proteins. By understanding the core principles of SuFEx chemistry and adhering to optimized solid-phase protocols, research and development teams can accelerate their hit-to-lead campaigns and explore previously inaccessible chemical space. The modularity of this approach is its greatest strength, enabling the rapid generation of diverse libraries essential for tackling challenging biological targets.

References

-

Sulfur(VI) Fluoride Exchange Chemistry in Solid-Phase Synthesis of Compound Arrays: Discovery of Histone Deacetylase Inhibitors. JACS Au. [Link]

-

Advances in sulfonyl exchange chemical biology: expanding druggable target space. Royal Society of Chemistry. [Link]

-

Applications of SuFEx Click Chemistry in Polymer Science. Royal Society of Chemistry Books. [Link]

-

Synthesis of sulfonyl fluorides by use of a fluoride ion exchange resin. The Journal of Organic Chemistry. [Link]

-

The solid-phase synthesis and use of N-monosubstituted piperazines in chemical library synthesis. Journal of Combinatorial Chemistry. [Link]

-

SuFEx as a new generation of click chemistry: synthesis and development of linkers. EurekAlert!. [Link]

-

Synthesis of sulfonyl fluorides by use of a fluoride ion exchange resin. ACS Publications. [Link]

-

Aryl Fluorides for Kinase Inhibition: Covalent Drug Discovery. Digital Commons@Pace. [Link]

-

A modular flow platform enables selective and fast SuFEx ligation of small molecules, peptides, and proteins. ChemRxiv. [Link]

-

Advances in the construction of diverse SuFEx linkers. National Science Review. [Link]

-

Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids. Nature Communications. [Link]

-

OTAVA Covalent Inhibitors Library. OTAVAchemicals. [Link]

-

Application of Fluorine in Drug Design. ResearchGate. [Link]

-

Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Wiley Online Library. [Link]

-

Covalent kinase inhibitors targeting remote lysines and tyrosines – a case of serendipity and design. RSC Medicinal Chemistry. [Link]

-

Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Arkivoc. [Link]

-